Kammogenin is a steroidal sapogenin derived from the Agavaceae family, particularly from various species of the Agave plant. It is characterized by a complex structure that includes multiple hydroxyl groups and a spirostanol skeleton, which is typical for many sapogenins. The chemical formula for Kammogenin is , and its structure features a unique arrangement of carbon atoms that contributes to its biological activities and potential applications in medicine and industry .
These reactions are essential for exploring the compound's potential as a precursor in synthetic organic chemistry and pharmaceutical applications.
Kammogenin exhibits significant biological activities, primarily attributed to its anti-inflammatory and anticancer properties. Studies have shown that extracts containing Kammogenin can inhibit the cyclooxygenase pathway, which is crucial in the inflammatory response . Additionally, it has been reported to promote the binding of nuclear factor kappa B to DNA, leading to anti-proliferative effects against certain cancer cells. This compound's ability to modulate inflammatory mediators makes it a candidate for therapeutic applications in inflammatory diseases .
Kammogenin can be synthesized through various methods:
Research into the interactions of Kammogenin with other biological molecules has revealed its potential as a modulator of various signaling pathways. Interaction studies have shown that Kammogenin can influence the activity of enzymes involved in inflammation and cancer progression. For instance, it has been observed to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Further studies are needed to elucidate its mechanisms of action fully.
Kammogenin shares structural similarities with several other steroidal sapogenins. Here are some comparable compounds:
| Compound Name | Source Plant | Key Activities |
|---|---|---|
| Manogenin | Agave species | Anti-inflammatory, anticancer |
| Gentrogenin | Agave species | Antioxidant properties |
| Hecogenin | Agave species | Antimicrobial, anti-inflammatory |
| Tigogenin | Various plants | Anticancer, promotes apoptosis |
| Chlorogenin | Agave species | Toxicity against leukemia cells |
Kammogenin is unique due to its specific arrangement of hydroxyl groups and its pronounced activity against inflammatory pathways compared to other sapogenins. While many similar compounds exhibit beneficial properties, Kammogenin's dual role in both anti-inflammatory and anticancer activities makes it particularly noteworthy for therapeutic development .
Kammogenin (IUPAC name: (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-10-one) belongs to the spirostan subgroup of triterpenoids, characterized by a 27-carbon skeleton with fused tetracyclic and monocyclic oxygenated rings. Its molecular formula (C₂₇H₄₀O₅) and mass (444.6 g/mol) reflect a spirostan core modified by hydroxyl groups at C-2α and C-3β positions, coupled with a ketone functionality at C-12.
Taxonomically, kammogenin occurs in:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₇H₄₀O₅ | |
| Exact mass | 444.2876 g/mol | |
| Oxygenation pattern | 2α,3β-diol; 12-ketone | |
| Crystal system | Monoclinic |
Initial isolation reports date to 1957 from Yucca carnerosana extracts, though structural elucination required advanced spectroscopic techniques developed in the 1970s. The term "kammogenin" derives from the Kamassa vernacular name for Yucca carnerosana, combined with the "-genin" suffix denoting aglycone structures.
Nomenclature revisions followed IUPAC guidelines for spirostans:
As a proto-sapogenin, kammogenin serves critical functions:
Recent studies utilize kammogenin for:
Kammogenin possesses the empirical formula C27H40O5, indicating a molecular composition of twenty-seven carbon atoms, forty hydrogen atoms, and five oxygen atoms [1] [2]. The molecular weight has been precisely determined as 444.6 grams per mole through computational analysis [1]. The exact mass calculation yields 444.28757437 daltons, providing high-precision molecular mass data essential for analytical identification [1].
The compound is registered under the Chemical Abstracts Service number 564-44-3, establishing its unique chemical identity [1] [6]. Additional molecular identifiers include the ChEBI identification number CHEBI:186902 and the Lipid Maps identification LMST01080040 [1].
Table 1: Fundamental Molecular Properties of Kammogenin
| Property | Value | Reference |
|---|---|---|
| Empirical Formula | C27H40O5 | PubChem [1] |
| Molecular Weight | 444.6 g/mol | PubChem [1] |
| Exact Mass | 444.28757437 Da | PubChem [1] |
| Chemical Abstracts Service Number | 564-44-3 | Multiple Sources [1] [6] |
| ChEBI Identification | CHEBI:186902 | PubChem [1] |
| Lipid Maps Identification | LMST01080040 | PubChem [1] |
The molecular formula analysis reveals a high degree of saturation with a hydrogen deficiency index suggesting the presence of multiple ring systems and double bonds characteristic of steroidal frameworks [1].
Kammogenin exhibits a characteristic spirostanol skeleton, representing a hexacyclic ring system designated as rings A through F [9] [20]. The core structure contains a spiroketal moiety formed between rings E and F, which constitutes the defining structural feature of spirostanol compounds [9] [20].
The complete International Union of Pure and Applied Chemistry nomenclature for kammogenin is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one [1]. This systematic name reflects the complex stereochemical arrangement and functional group positioning within the molecular framework.
The structural architecture includes several key functional groups: two hydroxyl substituents located at positions C-2α and C-3β, a ketone functionality at position C-12, and a double bond between carbon atoms C-5 and C-6 [7] [10]. The spirostanol skeleton exhibits the characteristic ketal carbon signal at approximately δ 108.6 in carbon-13 nuclear magnetic resonance spectroscopy, confirming the spirostanol structural type [9].
Table 2: Structural Components of Kammogenin
| Structural Feature | Description | Location |
|---|---|---|
| Core Skeleton | Spirostanol framework | Rings A-F |
| Hydroxyl Groups | α and β configured | C-2α, C-3β |
| Ketone Group | Carbonyl functionality | C-12 |
| Double Bond | Alkene functionality | C-5 to C-6 |
| Spiroketal | Bicyclic ketal system | Rings E-F junction |
| Ring System | Hexacyclic arrangement | Complete framework |
The stereochemical configuration of kammogenin involves multiple chiral centers throughout the spirostanol framework, resulting in a highly complex three-dimensional structure [7]. The compound exhibits the 25R configuration at the spiroketal carbon, which influences the overall molecular conformation and biological activity [10] [20].
The hydroxyl groups at positions C-2 and C-3 adopt α and β configurations respectively, as confirmed through nuclear magnetic resonance spectroscopic analysis and chemical derivatization studies [7]. The stereochemical assignment has been established through comparison with known spirostanol sapogenins and confirmed by two-dimensional nuclear magnetic resonance correlation experiments [10].
Conformational dynamics of spirostanol compounds like kammogenin involve restricted rotation around certain bond axes due to the rigid polycyclic framework [24] [25]. The spiroketal moiety exhibits conformational preferences that influence the overall molecular shape and potential intermolecular interactions [20]. Computational studies suggest that the spirostanol skeleton maintains relatively stable conformations with limited flexibility in the core ring system [24].
Table 3: Stereochemical Configuration at Key Positions
| Carbon Position | Configuration | Type |
|---|---|---|
| C-2 | α (alpha) | Hydroxyl substitution |
| C-3 | β (beta) | Hydroxyl substitution |
| C-5 | α (alpha) | Ring junction |
| C-8 | β (beta) | Ring junction |
| C-9 | α (alpha) | Ring junction |
| C-10 | β (beta) | Ring junction |
| C-13 | β (beta) | Ring junction |
| C-14 | α (alpha) | Ring junction |
| C-17 | α (alpha) | Ring junction |
| C-20 | α (alpha) | Ring junction |
| C-22 | Spiro center | Ketal carbon |
| C-25 | R | Absolute configuration |
The conformational analysis reveals that kammogenin adopts a relatively rigid three-dimensional structure with limited conformational flexibility, particularly in the core ring system [24] [25]. This structural rigidity contributes to the compound's distinctive physicochemical properties and potential molecular recognition capabilities.
Kammogenin exhibits limited aqueous solubility due to its predominantly hydrocarbon framework with only minimal polar functionality [1]. The compound demonstrates enhanced solubility in organic solvents, particularly those of moderate to low polarity, consistent with its lipophilic character as indicated by the calculated XLogP3-AA value of 3 [1].
The hydrogen bonding profile reveals two hydrogen bond donor sites corresponding to the hydroxyl groups at C-2 and C-3, while five hydrogen bond acceptor sites are present throughout the molecular structure [1]. The rotatable bond count is zero, reflecting the rigid polycyclic framework that restricts conformational flexibility [1].
Thermal stability characteristics include a reported melting point of 242°C, indicating substantial intermolecular forces and crystalline stability [21]. This relatively high melting point is consistent with the rigid molecular structure and potential for intermolecular hydrogen bonding interactions.
Spectroscopic characterization of kammogenin has been accomplished through various analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts for the spirostanol framework [8] [10]. The carbon-13 nuclear magnetic resonance spectrum exhibits the diagnostic spirostanol signals, including the ketal carbon resonance and the various methylene and methine carbons throughout the ring system [9].
Mass spectrometric analysis confirms the molecular ion peak and fragmentation patterns consistent with the spirostanol structure [2] [8]. The compound exhibits characteristic fragmentation involving loss of the spiroketal side chain and subsequent ring fragmentations typical of steroidal sapogenins [26].
Table 4: Physicochemical and Spectroscopic Properties
| Property | Value | Method/Source |
|---|---|---|
| XLogP3-AA | 3 | Computational [1] |
| Hydrogen Bond Donors | 2 | Computational [1] |
| Hydrogen Bond Acceptors | 5 | Computational [1] |
| Rotatable Bonds | 0 | Computational [1] |
| Melting Point | 242°C | Experimental [21] |
| Aqueous Solubility | Low | Inferred from structure |
| Organic Solvent Solubility | Moderate to high | Inferred from properties |
| Nuclear Magnetic Resonance | Characteristic spirostanol signals | Multiple studies [8] [9] [10] |
| Mass Spectrometry | Molecular ion 444 m/z | Multiple studies [2] [8] |
Kammogenin is a spirostan-type sapogenin that has been isolated exclusively from genera traditionally placed in the Agavaceae sense-lato, now treated as the subfamily Agavoideae within the wider Asparagaceae. Documented source species are summarised in Table 1.
| Species (full name) | Taxonomic family | Plant matrix investigated | Form detected | Reported concentration | Analytical method | Citation |
|---|---|---|---|---|---|---|
| Agave salmiana Otto ex Salm-Dyck | Asparagaceae | Aguamiel (immature plants) | Kammogenin-derived saponins | 478.3 µg protodioscin eq g⁻¹ DM | LC-ESI-MS/TOF | [1] [2] |
| Agave americana Linnaeus | Asparagaceae | Aguamiel (immature plants) | Kammogenin-derived saponins | 179.0 µg protodioscin eq g⁻¹ DM | LC-ESI-MS/TOF | [1] [2] |
| Agave salmiana Otto ex Salm-Dyck | Asparagaceae | Concentrated sap (20 wk storage) | Magueyoside B (kammogenin tetraglycoside) | 207.7 – 462.4 µg protodioscin eq g⁻¹ DM | HPLC-ELSD | [3] |
| Agave amaniensis Trel. & Nowell | Asparagaceae | Leaf-derived callus hydrolysate | Aglycone kammogenin | Presence confirmed; trace level | TLC with authentic standard | [4] [5] |
| Agave sisalana Perrine | Asparagaceae | Leaf tissue | Aglycone (literature record) | Not quantified | Literature survey | [6] |
| Yucca carnerosana (Trel.) McKelvey | Asparagaceae | Leaf tissue | Aglycone (literature record) | Not quantified | Literature survey | [6] [7] |
| Agave cantala Roxb. ex Salm-Dyck | Asparagaceae | Whole plant extract | Aglycone (database record) | Not quantified | Phytochemical database | [8] |
These records show that kammogenin has, to date, been confined to xerophytic members of the Agavoideae, with Agave salmiana and Agave americana providing the most robust quantitative data.
All verified kammogenin-producing taxa are native to seasonally arid or semi-arid regions characterised by high solar irradiance, large diurnal temperature ranges and limited precipitation. Crassulacean acid metabolism enables these succulents to maintain photosynthetic activity while minimising transpirational water loss, a trait believed to favour steroidal saponin accumulation as chemical defence against herbivory and abiotic stress [9].
| Species | Core arid ecoregion | Mean annual rainfall | Altitudinal range | Ecological notes | Citation |
|---|---|---|---|---|---|
| Agave salmiana | Mexican Central Plateau & Chihuahuan fringe | 300 – 600 mm | 1700 – 2400 m | Dominant “pulque agave” on calcareous soils; exposed slopes | [3] [10] |
| Agave americana | Southwestern North America; naturalised Mediterranean rim | 250 – 500 mm | Sea level – 2000 m | Facultative lithophyte; tolerates prolonged drought | [10] |
| Yucca carnerosana | Chihuahuan Desert (TX, Coahuila, Nuevo León) | < 350 mm | ≤ 2200 m | Frost-tolerant CAM tree yucca on rocky escarpments | [7] |
Field surveys consistently note higher total saponin titres in plants from drier microsites, supporting a link between aridity stress and sapogenin biosynthesis [9].
Biosynthesis of kammogenin follows the general sterol-derived route for spirostan sapogenins (Figure 1 conceptually; detailed enzymology in Table 2).
| Step | Key enzyme class (putative) | Reaction outcome | Evidence for involvement | Citation |
|---|---|---|---|---|
| Squalene → 2,3-oxidosqualene | Squalene epoxidase | Epoxidation | Plant sterol pathway consensus | [11] |
| 2,3-Oxidosqualene → Cycloartenol | Cycloartenol synthase | Polycyclisation | Radio-tracer studies in Agave attenuata | [13] |
| Cholesterol → 22-hydroxy-26-hydroxy sterol | CYP90 family P450s | C-22/C-26 hydroxylations | Comparative transcriptomics in steroidal saponin plants | [14] |
| Furostanol → Spirostanol (manogenin) | Spiroketal synthase (uncharacterised) | Spiroketal ring closure | Chemical conversions in Agave extracts | [12] |
| Manogenin → Kammogenin | Δ⁵-sterol dehydrogenase | Introduction of Δ⁵(6) double bond | Isolation of both aglycones from the same callus line | [4] [5] |
Conjugation of kammogenin with four sugar units at C-3 (e.g., magueyoside B) predominates in Agave salmiana, where the aglycone represents ≥ 70% of total saponin backbone mass [15].
Multiple abiotic and developmental variables modulate kammogenin accumulation (Table 3).
| Environmental factor | Experimental system | Observed change in kammogenin (or glycoside) yield | Citation |
|---|---|---|---|
| Plant developmental stage | Aguamiel from immature vs. mature Agave salmiana and Agave americana | Concentration fell > 50% upon transition to sexual maturity | [1] |
| Post-harvest sap storage (20 weeks, 25 °C) | Concentrated Agave salmiana sap | Kammogenin glycosides fluctuated between 207.7 and 462.4 µg protodioscin eq g⁻¹ DM; no direct correlation with browning index | [3] |
| Geographical origin of concentrated sap | 18 commercial samples across six Mexican states | Higher magueyoside B titres in products from Hidalgo, Puebla and Veracruz | [16] |
| In-vitro callus culture vs. field tissue | Agave amaniensis leaf callus | Enabled recovery of kammogenin from undifferentiated tissue under controlled conditions | [4] |
Collectively, the data indicate that maximal kammogenin production is achieved during early vegetative growth in water-limited habitats and can be further influenced by post-harvest handling and in-vitro propagation strategies. Targeted manipulation of these variables offers practical routes for enhancing sapogenin yields in agave biotechnology programs.